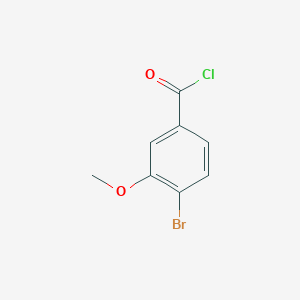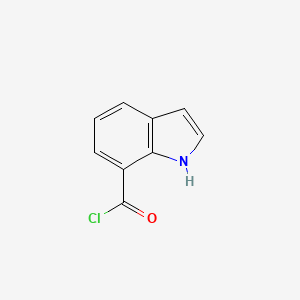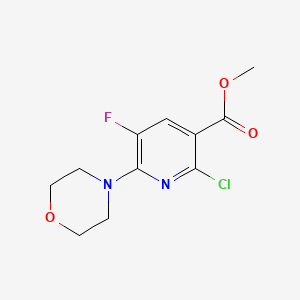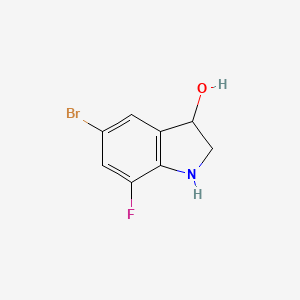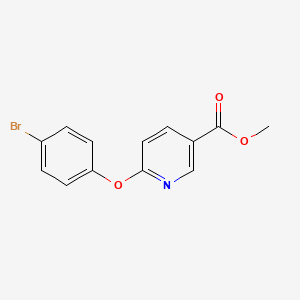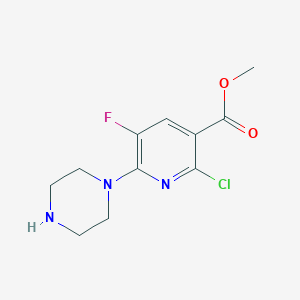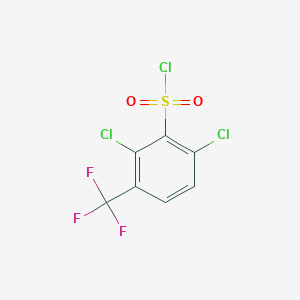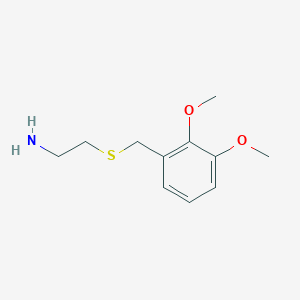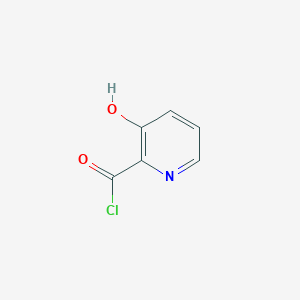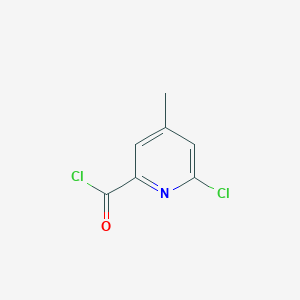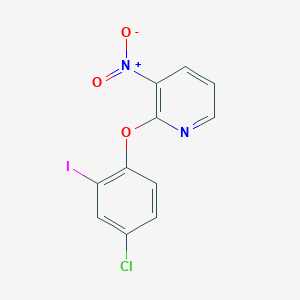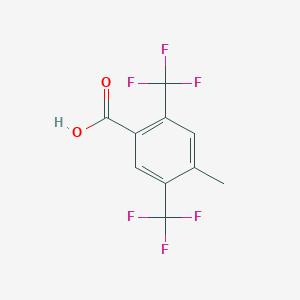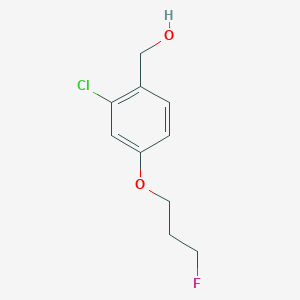
(2-Chloro-4-(3-fluoropropoxy)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(3-fluoropropoxy)phenyl)methanol, also known as 3-Fluoro-2-chlorophenoxypropane-1-methanol, is a versatile and valuable molecule with a wide range of applications in organic synthesis, medicinal chemistry, and pharmacology. This molecule is an important building block for many pharmaceuticals and organic compounds due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Palladium-Catalyzed C-H Halogenation : (6-Amino-2-chloro-3-fluorophenyl)methanol, a related compound, is prepared through palladium-catalyzed C-H halogenation reactions. This method offers advantages such as milder conditions, higher yields, better selectivity, and practicality over traditional approaches (Sun, Sun, & Rao, 2014).
Methanolysis of S-Aryl Methylphosphonothioates : The kinetics of La3+-catalyzed methanolysis of S-aryl methylphosphonothioates, with phenyl substituents like 4-chloro and 4-fluoro, were studied, demonstrating potential methodologies for decontamination purposes (Dhar, Edwards, & Brown, 2011).
Antitubercular Activities : Synthesis of [4-(aryloxy)phenyl]cyclopropyl methanones and their reduction to methanols, including derivatives with 4-chloro-4'-fluorobutyrophenone, showed significant antitubercular activity against Mycobacterium tuberculosis (Bisht et al., 2010).
Fluoride-Mediated Anodic α-Methoxylation : The anodic oxidation of 2-methoxy-3,3,3-trifluoropropyl phenyl sulfide in methanol with fluoride ion mediation provided a method for α-methoxylated product synthesis, with potential for synthetic applications (Furuta & Fuchigami, 1998).
Analytical and Physical Chemistry Applications
Refractive Indices Study : The refractive indices of 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, a similar compound, in methanol and benzene mixtures were measured, providing insights into the nature of dipole and solute-solvent interactions (Chavan & Gop, 2016).
Photophysical Properties : The photophysical properties of 1,3,5-triarylpyrazolines in methanol were studied, demonstrating a “receptor1-fluorophore-spacer-receptor2” format with potential applications in molecular logic devices (ZammitRamon et al., 2015).
Molecular Interactions and Crystal Packing : A study of crystal packing in derivatives containing 1,2,4-oxadiazol moiety with chloro and fluoro substitutions revealed the role of non-covalent interactions in their supramolecular architectures (Sharma et al., 2019).
Eigenschaften
IUPAC Name |
[2-chloro-4-(3-fluoropropoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO2/c11-10-6-9(14-5-1-4-12)3-2-8(10)7-13/h2-3,6,13H,1,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBELPGWRJUQXEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCF)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-(3-fluoropropoxy)phenyl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

